Ethyl (acetyl(2-benzoyl-1-benzofuran-3-YL)amino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of ethyl (acetyl(2-benzoyl-1-benzofuran-3-YL)amino)acetate typically involves the reaction of ethyl 2-(2,4-dimethoxybenzoyl)acetate with 3-methoxy phenol in the presence of a catalyst such as FeCl3 and additives like 2,2′-bipyridine . The reaction is carried out in a solvent like dichloroethane (DCE) at elevated temperatures (around 70°C) to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
Ethyl (acetyl(2-benzoyl-1-benzofuran-3-YL)amino)acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Scientific Research Applications
Ethyl (acetyl(2-benzoyl-1-benzofuran-3-YL)amino)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of ethyl (acetyl(2-benzoyl-1-benzofuran-3-YL)amino)acetate involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit certain enzymes or receptors, leading to their biological effects . The exact molecular targets and pathways may vary depending on the specific application and biological activity being studied.
Comparison with Similar Compounds
Ethyl (acetyl(2-benzoyl-1-benzofuran-3-YL)amino)acetate can be compared with other benzofuran derivatives such as:
Ethyl ((2-benzoyl-1-benzofuran-3-YL)(ethoxycarbonyl)amino)acetate: This compound has a similar structure but with an ethoxycarbonyl group instead of an acetyl group.
Ethyl 3-((ethoxycarbonyl)amino)-1-benzofuran-2-carboxylate: Another benzofuran derivative with different substituents, leading to variations in its chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and the resulting effects on its reactivity and applications.
Properties
Molecular Formula |
C21H19NO5 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
ethyl 2-[acetyl-(2-benzoyl-1-benzofuran-3-yl)amino]acetate |
InChI |
InChI=1S/C21H19NO5/c1-3-26-18(24)13-22(14(2)23)19-16-11-7-8-12-17(16)27-21(19)20(25)15-9-5-4-6-10-15/h4-12H,3,13H2,1-2H3 |
InChI Key |
OMBNCFFNOHYOOC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(C1=C(OC2=CC=CC=C21)C(=O)C3=CC=CC=C3)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.